molecular formula C19H25NO B1581042 キラルド CAS No. 38345-66-3

キラルド

カタログ番号: B1581042
CAS番号: 38345-66-3
分子量: 283.4 g/mol
InChIキー: INTCGJHAECYOBW-APWZRJJASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chirald<SUP><SUP>®</SUP></SUP>: is a chiral compound known for its unique spatial arrangement, making it non-superimposable on its mirror image. This property, known as chirality, is crucial in various scientific fields, particularly in chemistry and biology. Chirald<SUP><SUP>®</SUP></SUP> is widely used in research and industrial applications due to its ability to interact differently with other chiral entities.

科学的研究の応用

Pharmaceutical Applications

The pharmaceutical industry heavily relies on chirality due to the distinct biological activities exhibited by enantiomers. One enantiomer of a chiral drug may be therapeutically active, while the other could be harmful or inactive.

Key Examples:

  • Thalidomide : This drug is infamous for its tragic history, as one enantiomer was effective against morning sickness, while the other caused severe birth defects. This led to strict regulations requiring that chiral drugs be marketed as single enantiomers to avoid such risks .
  • Selective Binding : Chiral drugs often exhibit selective binding to biological targets, enhancing efficacy and minimizing side effects. For instance, the synthesis of specific chiral molecules can be achieved using chiral catalysts to favor one enantiomer over another, which is critical in drug design .

Material Science and Nanotechnology

Chirality is also significant in material science, particularly in the development of chiral materials that can be used in various applications.

Applications:

  • Chiral Nanostructures : These structures can selectively interact with other chiral objects and are utilized in asymmetric catalysis, enantiomeric separation, and chiral sensing. Their unique optical properties allow for applications in circular dichroism and photoluminescence .
  • Drug Delivery Systems : Research has shown that chiral materials can enhance drug delivery by targeting specific cells or tissues, thus improving therapeutic outcomes while reducing side effects .

Biomedical Engineering

Chirality significantly impacts biomedical applications, particularly in the development of chiral biointerfaces that regulate cellular behavior.

Case Studies:

  • Chiral Surfaces : Studies have demonstrated that chiral surfaces made from amino acids can influence neuronal cell attachment and behavior. For example, L-cysteine surfaces inhibited neuronal attachment more than D-cysteine surfaces .
  • Antibacterial Properties : Chiral compounds have shown potential in antibacterial and antiviral applications by exploiting their unique interactions with biological systems .

Quantum State Control of Chiral Molecules

Recent advancements in controlling the quantum states of chiral molecules have opened new avenues for research.

Findings:

  • A team at the Fritz Haber Institute achieved near-complete separation of quantum states for chiral molecules, reaching a purity of 96% for one enantiomer. This breakthrough enhances our understanding of chirality and its implications for molecular physics and chemistry .

作用機序

Target of Action

Chirald®, a chiral compound, interacts with specific biological targets, which are primarily chiral natural biological molecules such as nucleic acids and enzymes . These targets play a crucial role in various biological processes, and the interaction of Chirald® with these targets can lead to significant changes in these processes.

Mode of Action

The mode of action of Chirald® involves its interaction with its primary targets. Chirald® exhibits high stereoselectivity, which means it can bind selectively to its targets based on their chirality . This selective binding can lead to specific changes in the targets and their associated biological processes .

Biochemical Pathways

The interaction of Chirald® with its targets can affect various biochemical pathways. The exact pathways affected can depend on the specific targets of Chirald®. The downstream effects of these changes can include alterations in cell metabolism, cell fate, and other biological processes .

Pharmacokinetics

The pharmacokinetics of Chirald® involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of Chirald®, which is the extent and rate at which Chirald® reaches its targets. The specific ADME properties of Chirald® can depend on various factors, including its chemical structure and the characteristics of the biological environment .

Result of Action

The result of Chirald®'s action at the molecular and cellular level involves changes in the targets and the associated biological processes. These changes can lead to various effects, such as alterations in cell behavior, cell fate, and tissue repair . The exact effects can depend on the specific targets of Chirald® and the nature of its interaction with these targets .

Action Environment

The action, efficacy, and stability of Chirald® can be influenced by various environmental factors. These factors can include the physical and chemical characteristics of the biological environment, as well as the presence of other molecules and cells. The interaction of Chirald® with its environment can affect its ability to reach its targets and exert its effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chirald<SUP><SUP>®</SUP></SUP> involves several steps, including the use of chiral catalysts and reagents to ensure the desired enantiomer is produced. Common synthetic routes include asymmetric synthesis and chiral resolution techniques. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize yield and purity.

Industrial Production Methods: Industrial production of Chirald<SUP><SUP>®</SUP></SUP> typically involves large-scale asymmetric synthesis using chiral catalysts. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to separate and purify the enantiomers. The production process is designed to be efficient and cost-effective while maintaining high enantiomeric purity.

化学反応の分析

Types of Reactions: Chirald<SUP><SUP>®</SUP></SUP> undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chiral nature of the compound, leading to different outcomes depending on the enantiomer involved.

Common Reagents and Conditions: Common reagents used in reactions with Chirald<SUP><SUP>®</SUP></SUP> include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products: The major products formed from reactions with Chirald<SUP><SUP>®</SUP></SUP> depend on the type of reaction and the specific enantiomer involved. For example, oxidation may yield chiral alcohols or ketones, while substitution reactions can produce a variety of chiral derivatives.

類似化合物との比較

Chirald<SUP><SUP>®</SUP></SUP> is unique compared to other chiral compounds due to its specific spatial arrangement and the resulting interactions. Similar compounds include:

    Chiral amino acids: These are fundamental building blocks in proteins and exhibit chirality.

    Chiral drugs: Many pharmaceuticals are chiral, with enantiomers having different therapeutic effects.

    Chiral catalysts: Used in asymmetric synthesis to produce enantiomerically pure compounds.

Chirald<SUP><SUP>®</SUP></SUP> stands out due to its high enantiomeric purity and its effectiveness in various applications, making it a valuable compound in both research and industry.

生物活性

Chirald, a chiral compound, has garnered significant attention in the field of medicinal chemistry due to its unique biological activities and therapeutic potential. This article explores the biological activity of Chirald, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chirald refers to a class of chiral compounds that exhibit distinct spatial configurations, leading to different biological activities based on their stereochemistry. The importance of chirality in biological systems is underscored by the selective interactions that chiral molecules have with biomolecules, such as proteins and nucleic acids.

2. Mechanisms of Biological Activity

The biological activity of Chirald can be attributed to several key mechanisms:

  • Enantiomeric Interactions : The two enantiomers of Chirald may interact differently with biological targets, leading to variations in pharmacological effects. For instance, one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic .
  • Metal Complex Formation : Chiral metal complexes derived from Chirald have shown enhanced biological activity compared to their non-chiral counterparts. These complexes can selectively bind to biomolecules, influencing cellular processes such as apoptosis and metabolism .
  • Stereoselective Metabolism : The metabolism of Chirald in biological systems often exhibits stereoselectivity, which can significantly impact its pharmacokinetics and overall efficacy .

3.1 Chiral Metal Complexes

Recent studies have highlighted the potential of chiral metal complexes derived from Chirald in cancer therapy. For example:

Complex TypeBiological ActivityReference
Chiral Cu ComplexesInduced apoptosis in cancer cell lines
Chiral Ni ComplexesInhibited tumor growth in vivo
Chiral Zn ComplexesEnhanced cytotoxicity compared to non-chiral counterparts

These findings suggest that the incorporation of chirality into metal complexes can lead to improved therapeutic profiles.

3.2 Stereoselective Drug Development

A notable case study involves the development of esomeprazole from omeprazole, illustrating the commercial success and therapeutic advantages of chiral switches in drug formulation:

  • Omeprazole vs. Esomeprazole : Esomeprazole, the S-enantiomer of omeprazole, demonstrated superior efficacy in treating gastroesophageal reflux disease (GERD), leading to significant market success for AstraZeneca .

4. Cytotoxicity Studies

Biological cytotoxicity studies have been conducted using various concentrations of Chirald-derived complexes:

  • Cytotoxic Effects : Research indicated that concentrations ranging from 10–100 μM resulted in varying degrees of cytotoxicity against neuronal cell lines (HT-22), with some complexes providing protective effects against oxidative stress .

5. Conclusion

Chirald represents a promising avenue for drug development due to its unique biological activities and mechanisms of action. The ability to design chiral compounds that selectively interact with biological targets opens new frontiers in medicinal chemistry and pharmacology.

6. Future Directions

Further research is needed to explore the full therapeutic potential of Chirald and its derivatives, particularly in:

  • Targeted Cancer Therapies : Investigating specific interactions between chiral compounds and cancer biomarkers.
  • Metabolic Pathways : Understanding how chirality influences metabolic pathways and drug interactions.

特性

IUPAC Name

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTCGJHAECYOBW-APWZRJJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70273961
Record name Chirald
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38345-66-3
Record name (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38345-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darvon alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chirald
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-OXYPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chirald
Reactant of Route 2
Reactant of Route 2
Chirald
Reactant of Route 3
Chirald
Reactant of Route 4
Reactant of Route 4
Chirald
Reactant of Route 5
Chirald
Reactant of Route 6
Reactant of Route 6
Chirald
Customer
Q & A

Q1: What is the primary application of Chirald® as highlighted in the research papers?

A1: The research papers predominantly focus on Chirald®'s role in the asymmetric reduction of ketones [] and its use in synthesizing optically active compounds like propargyloxyacetic acids and esters [, ]. These compounds are important building blocks in the synthesis of various biologically active molecules.

Q2: How does Chirald® contribute to the synthesis of optically active propargyloxyacetic acids and esters?

A2: Chirald® is used in conjunction with Lithium Aluminum Hydride (LiAlH4) to form a chiral reducing agent, Chirald-LiAlH4 [, ]. This complex enables the enantioselective reduction of specific alkynones (ketones with a triple bond) to produce the desired optically active propargyloxy alcohols. These alcohols are then further reacted to obtain the target propargyloxyacetic acids and esters.

Q3: The research mentions [, ]-Wittig rearrangement. What is the significance of this reaction in relation to Chirald®?

A3: The optically active propargyloxyacetic acids and esters synthesized using Chirald® act as precursors for the [, ]-Wittig rearrangement reaction [, ]. This rearrangement is highly stereoselective, meaning it retains the chirality introduced by Chirald®. This is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical and other applications.

Q4: What types of molecules are ultimately synthesized using Chirald® as a starting point in these reactions?

A4: The [, ]-Wittig rearrangement of compounds derived from Chirald® leads to the formation of α-hydroxy-β-allenes and ultimately to 2,5-dihydrofurans [, ]. These heterocyclic compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

Q5: Are there any studies on the structure-activity relationship (SAR) of Chirald®?

A5: While the provided research papers don't delve into specific SAR studies of Chirald®, they highlight that even small structural changes, such as from acid to ester in propargyloxyacetic acid derivatives, can impact the stereochemical outcome of the [, ]-Wittig rearrangement [, ]. This underscores the importance of understanding the structural nuances of Chirald® and its derivatives in influencing stereoselectivity.

Q6: The papers mention "Chirald® - LiAlH4." Is there more information available on this complex?

A6: While the papers focus on the application of the Chirald®- LiAlH4 complex, they don't delve into its specific characterization [, ]. Further research may explore its spectroscopic data, stability, and optimal conditions for enantioselective reduction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。